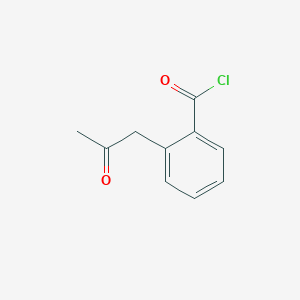
2-(2-Oxopropyl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxopropyl)benzoyl chloride is an organic compound with the molecular formula C10H9ClO2. It is a derivative of benzoyl chloride, featuring an oxopropyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Oxopropyl)benzoyl chloride can be synthesized through the reaction of benzoyl chloride with acetone in the presence of a catalyst. The reaction typically involves heating and stirring the mixture under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of benzoic acid and thionyl chloride as raw materials, with a catalyst to facilitate the reaction. The mixture is heated and stirred, followed by distillation to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxopropyl)benzoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols, amines, and other nucleophiles in the presence of a base or catalyst
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Benzyl alcohol and hydrocarbons.
Substitution: Amides, esters, and other substituted benzoyl derivatives
Aplicaciones Científicas De Investigación
2-(2-Oxopropyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce benzoyl groups into molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(2-Oxopropyl)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various substituted products. The molecular targets include hydroxyl groups, amines, and other nucleophilic sites on molecules. The pathways involved in its reactions are typically nucleophilic acyl substitution and addition-elimination mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl chloride: A simpler acyl chloride with similar reactivity but without the oxopropyl group.
2-(2-Oxopropyl)selanylbenzoyl chloride: A selenium-containing analog with different reactivity and applications.
N,N′-(1,2-Phenylene)bis(2-(2-oxopropyl)selanyl)benzamide: A complex derivative with unique structural and functional properties.
Uniqueness
2-(2-Oxopropyl)benzoyl chloride is unique due to the presence of the oxopropyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of substituted products. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance in scientific research .
Propiedades
Número CAS |
75724-92-4 |
|---|---|
Fórmula molecular |
C10H9ClO2 |
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
2-(2-oxopropyl)benzoyl chloride |
InChI |
InChI=1S/C10H9ClO2/c1-7(12)6-8-4-2-3-5-9(8)10(11)13/h2-5H,6H2,1H3 |
Clave InChI |
SOYRYWLNRGQFIF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC=CC=C1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















